molecular formula C10H18O B8458067 (S)-3-n-butylcyclohexanone CAS No. 72746-41-9

(S)-3-n-butylcyclohexanone

Cat. No. B8458067
CAS RN: 72746-41-9
M. Wt: 154.25 g/mol
InChI Key: ORIINXCHZXECLA-VIFPVBQESA-N
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Patent
US04009196

Procedure details

To 30 ml of anhydrous diethyl ether were added 3.8 g (20 mmol) of cuprous iodide and 4.0 g (20 mmol) of tri-n-butylphosphine, and the mixture was stirred for about 1 hour at room temperature in an atmosphere of nitrogen and then cooled to -78° C. Then, 25.6 ml (40 mmol) of a 15 % by weight hexane solution of n-butyllithium was added, and the mixture was stirred for 30 minutes, and 1.92 g (20 mmol) of 2-cyclohexenone was added. The mixture was further stirred for 1 hour at -78° C. Then, 5 ml of hexamethylphosphoric tiramide was added, and the mixture was stirred for about 10 minutes. Phthalic anhydride (2.96 g, 20 mmol) was further added, and the mixture was stirred for 3 hours at room temperature. After the reaction, a solution of 4 g (100 mmol) of sodium hydroxide in 50 ml of water was added, and the mixture was stirred for about 1 hour. It was extracted with ether, washed, and dried to afford 6.22 g of a crude product. The crude product was distilled to afford 1.62 g (10.5 mmol) of 3-n-butylcyclohexanone in a yield of 53%.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
3.8 g
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(P(CCCC)CCCC)CCC.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].[C:19]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH:21]=[CH:20]1.C1(=O)OC(=O)C2=CC=CC=C12.[OH-].[Na+]>O.CCCCCC.C(OCC)C>[CH2:14]([CH:21]1[CH2:22][CH2:23][CH2:24][C:19](=[O:25])[CH2:20]1)[CH2:15][CH2:16][CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Two
Name
Quantity
2.96 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
cuprous iodide
Quantity
3.8 g
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for about 1 hour at room temperature in an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was further stirred for 1 hour at -78° C
Duration
1 h
ADDITION
Type
ADDITION
Details
Then, 5 ml of hexamethylphosphoric tiramide was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ether
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford 6.22 g of a crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.5 mmol
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04009196

Procedure details

To 30 ml of anhydrous diethyl ether were added 3.8 g (20 mmol) of cuprous iodide and 4.0 g (20 mmol) of tri-n-butylphosphine, and the mixture was stirred for about 1 hour at room temperature in an atmosphere of nitrogen and then cooled to -78° C. Then, 25.6 ml (40 mmol) of a 15 % by weight hexane solution of n-butyllithium was added, and the mixture was stirred for 30 minutes, and 1.92 g (20 mmol) of 2-cyclohexenone was added. The mixture was further stirred for 1 hour at -78° C. Then, 5 ml of hexamethylphosphoric tiramide was added, and the mixture was stirred for about 10 minutes. Phthalic anhydride (2.96 g, 20 mmol) was further added, and the mixture was stirred for 3 hours at room temperature. After the reaction, a solution of 4 g (100 mmol) of sodium hydroxide in 50 ml of water was added, and the mixture was stirred for about 1 hour. It was extracted with ether, washed, and dried to afford 6.22 g of a crude product. The crude product was distilled to afford 1.62 g (10.5 mmol) of 3-n-butylcyclohexanone in a yield of 53%.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2.96 g
Type
reactant
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
cuprous iodide
Quantity
3.8 g
Type
reactant
Reaction Step Five
Quantity
4 g
Type
reactant
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(P(CCCC)CCCC)CCC.[CH2:14]([Li])[CH2:15][CH2:16][CH3:17].[C:19]1(=[O:25])[CH2:24][CH2:23][CH2:22][CH:21]=[CH:20]1.C1(=O)OC(=O)C2=CC=CC=C12.[OH-].[Na+]>O.CCCCCC.C(OCC)C>[CH2:14]([CH:21]1[CH2:22][CH2:23][CH2:24][C:19](=[O:25])[CH2:20]1)[CH2:15][CH2:16][CH3:17] |f:4.5|

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
C1(C=CCCC1)=O
Step Two
Name
Quantity
2.96 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Five
Name
cuprous iodide
Quantity
3.8 g
Type
reactant
Smiles
Name
Quantity
4 g
Type
reactant
Smiles
C(CCC)P(CCCC)CCCC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for about 1 hour at room temperature in an atmosphere of nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
The mixture was further stirred for 1 hour at -78° C
Duration
1 h
ADDITION
Type
ADDITION
Details
Then, 5 ml of hexamethylphosphoric tiramide was added
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 10 minutes
Duration
10 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 3 hours at room temperature
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
STIRRING
Type
STIRRING
Details
the mixture was stirred for about 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
It was extracted with ether
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to afford 6.22 g of a crude product
DISTILLATION
Type
DISTILLATION
Details
The crude product was distilled

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CCC)C1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.5 mmol
AMOUNT: MASS 1.62 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.